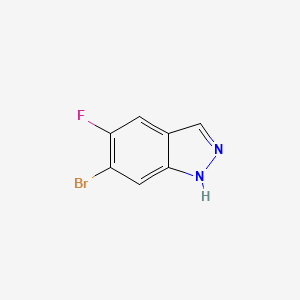

6-Bromo-5-fluoro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

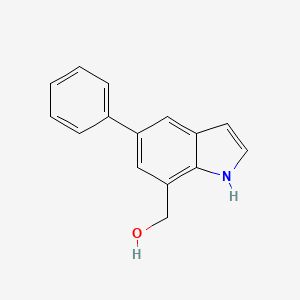

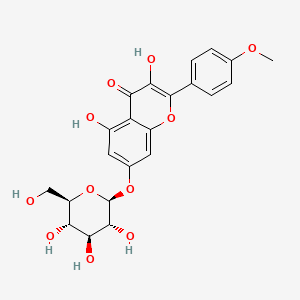

6-Bromo-5-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 . It is a heterocyclic compound that contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

Synthesis Analysis

Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .Molecular Structure Analysis

The molecular weight of 6-Bromo-5-fluoro-1H-indazole is 215.02 g/mol . The InChI code is 1S/C7H4BrFN2/c8-5-2-7-4 (1-6 (5)9)3-10-11-7/h1-3H, (H,10,11) and the InChI key is PLGKUXUUBPDMAA-UHFFFAOYSA-N .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-fluoro-1H-indazole include a molecular weight of 215.02 g/mol, an XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 213.95419 g/mol, a monoisotopic mass of 213.95419 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 11, and a complexity of 155 .科学的研究の応用

Antihypertensive Agents

Indazole derivatives have been used in the field of cardiovascular medicine as antihypertensive agents . They work by inhibiting certain enzymes and receptors in the body that regulate blood pressure . The specific methods of application and experimental procedures vary depending on the specific derivative and its intended use .

Anticancer Agents

In the field of oncology, indazole derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis . The methods of application often involve administering the derivative to a patient in a controlled dosage, and the outcomes can include a reduction in tumor size or slowed tumor growth .

Antidepressant Agents

Indazole derivatives have also been used in the field of psychiatry as antidepressant agents . They work by affecting certain neurotransmitters in the brain that regulate mood . The methods of application often involve oral administration, and the outcomes can include improved mood and reduced symptoms of depression .

Anti-inflammatory Agents

In the field of immunology, indazole derivatives have been used as anti-inflammatory agents . They work by inhibiting certain enzymes and pathways in the body that cause inflammation . The methods of application often involve oral or topical administration, and the outcomes can include reduced inflammation and relief from symptoms .

Antimicrobial Agents

Indazole derivatives have shown potential as antimicrobial agents in the field of infectious disease . They can inhibit the growth of certain bacteria and other microorganisms . The methods of application often involve administering the derivative to a patient in a controlled dosage, and the outcomes can include a reduction in infection or slowed growth of the microorganism .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-5-fluoro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGKUXUUBPDMAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694199 |

Source

|

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoro-1H-indazole | |

CAS RN |

1286734-85-7 |

Source

|

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)

![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)